molecular formula C16H18BrF3N6O2 B4585774 4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No. B4585774
M. Wt: 463.25 g/mol
InChI Key: YFJBEIPMJHYOSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to the target molecule, typically involves a multi-step synthetic route. For instance, Bobko et al. (2012) describe a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting a versatile synthesis approach that may be analogous to synthesizing the compound of interest (Bobko, A., Kaura, A., Evans, K., & Su, D., 2012). These procedures often involve selective reactions such as the Sandmeyer reaction, which is crucial for introducing specific functional groups into the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms within the pyrazole ring, which significantly influence the molecule's electronic properties and reactivity. Kusakiewicz-Dawid et al. (2007) provide insights into the structural and spectroscopic characteristics of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, which include analyses using HPLC, X-ray, FT-IR, NMR, and MS techniques (Kusakiewicz-Dawid, A., Masiukiewicz, E., Rzeszotarska, B., Dybała, I., Kozioł, A., & Broda, M., 2007). Such detailed analyses are crucial for understanding the compound's behavior in chemical reactions and its physical and chemical properties.

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives, including the target molecule, is influenced by the presence of functional groups such as acetyl, bromo, and trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic substitution reactions, which are fundamental in further derivatizing the compound for potential applications. Donohue et al. (2002) discuss the design, synthesis, and evaluation of a library of pyrazole carboxamides, highlighting the versatility of pyrazole derivatives in chemical synthesis (Donohue, B. A., Michelotti, E., Reader, J., Reader, V., Stirling, M., & Tice, C., 2002).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of various substituents affects these properties, which are crucial for the compound's application and handling. The study by Anuradha et al. (2014) on the crystal structure of a similar pyrazole derivative provides an example of how X-ray crystallography can be used to elucidate the physical properties of these compounds (Anuradha, G., Vasuki, G., Surendrareddy, G., Veerareddy, A., & Dubey, P., 2014).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are significantly influenced by the electronic nature of the pyrazole ring and the attached substituents. These properties include acidity/basicity, reactivity towards electrophiles and nucleophiles, and the ability to form hydrogen bonds, which are crucial for the compound's interactions in biological systems or in catalytic cycles. Research on pyrazole derivatives, such as the work by Hafez et al. (2013), often focuses on understanding these chemical properties to tailor the compounds for specific applications (Hafez, T., Osman, S. A., Yosef, H. A. A., El-All, A. S. A., Hassan, A. S., El-Sawy, A., Abdallah, M., & Youns, M., 2013).

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives explored their potential as anticancer and anti-5-lipoxygenase agents, highlighting the versatile chemical manipulations possible with pyrazole derivatives and their significance in developing therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

  • Research on the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives demonstrates the potential of pyrazole derivatives in developing new antimicrobial agents, suggesting a broad area of application for similar compounds in addressing microbial resistance (Abunada et al., 2008).

Cytotoxicity and Antitumor Activities

  • Investigations into the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown significant in vitro cytotoxic activity against various cancer cell lines. This research underscores the importance of pyrazole derivatives in the search for new anticancer drugs (Hassan et al., 2014).

Chemical Diversity and Synthesis Techniques

  • The synthesis and structural elucidation of various pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides present a methodology for generating a diverse array of compounds. This work provides insights into the structural-activity relationships critical for designing molecules with desired biological activities (Hafez et al., 2013).

properties

IUPAC Name

4-[[2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-1-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrF3N6O2/c1-3-25-6-9(12(23-25)15(28)21-2)22-10(27)7-26-13(8-4-5-8)11(17)14(24-26)16(18,19)20/h6,8H,3-5,7H2,1-2H3,(H,21,28)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJBEIPMJHYOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

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